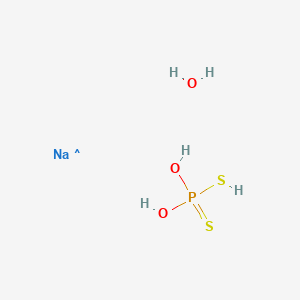
2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid
Descripción general
Descripción
“2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid” is a chemical compound that is also known as Sulfasalazine - Impurity B .
Molecular Structure Analysis
The molecular structure of this compound has been studied, but the specific details are not available in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 658.7 g/mol, a XLogP3 of 0.9, 4 hydrogen bond donors, 15 hydrogen bond acceptors, and 11 freely rotating bonds .
Aplicaciones Científicas De Investigación
Coordination Polymers and Photophysical Properties
- Lanthanide-based Coordination Polymers : Utilizing derivatives of 3,5-dihydroxy benzoates, researchers have synthesized lanthanide coordination compounds, demonstrating efficient light-harvesting capabilities and bright luminescence, particularly in terbium(III) complexes. These complexes showcase potential for applications in materials science, especially in the creation of luminescent materials (Sivakumar et al., 2011).
Organic Salts and Crystal Engineering
- Organic Acid-Base Adducts : Research on crystalline organic acid-base adducts derived from acidic components and bis(benzimidazole) has led to the formation of organic salts with intricate supramolecular architectures. These structures are stabilized through extensive hydrogen bonding and noncovalent interactions, indicating their significance in the design of molecular assemblies and potential for various applications in crystal engineering (Jin et al., 2014).
Metal Complexes and Catalysis
- Complex Formation with Fe(III) and Fe(II) : The complex formation of related ligands with Fe(III) and Fe(II) has been studied, highlighting the redox properties and stability constants of these complexes. Such studies are crucial for understanding the roles of these complexes in biological systems and their potential applications in medicinal chemistry and drug development (Steinhauser et al., 2005).
Ligand Synthesis and Characterization
- Azo Dibenzoic Acid Schiff Base : The synthesis and characterization of an azo dibenzoic acid Schiff base and its metal complexes with Ni(II), Pb(II), Zn(II), and Cd(II) showcase the potential of these complexes in coordination chemistry. Such compounds could have applications in materials science, catalysis, and as precursors for the synthesis of more complex materials (Kakanejadifard et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-3,5-bis[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N8O7S2/c38-28-24(29(39)40)17-21(34-32-19-7-11-22(12-8-19)45(41,42)36-26-5-1-3-15-30-26)18-25(28)35-33-20-9-13-23(14-10-20)46(43,44)37-27-6-2-4-16-31-27/h1-18,38H,(H,30,36)(H,31,37)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCGEVUEJYLZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid | |
CAS RN |
1391062-49-9 | |
| Record name | 2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)



![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)

![26,28-Bis(diethoxyphosphoryl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol](/img/structure/B1496704.png)
![Benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1496705.png)

![2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B1496710.png)
![6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1496716.png)

